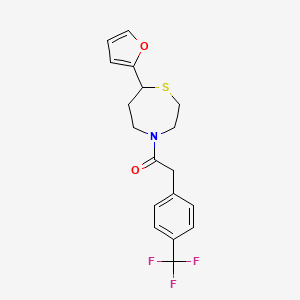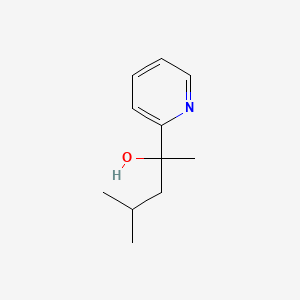
4-Methyl-2-(pyridin-2-yl)pentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyridin-2-yl)pentan-2-ol is an organic compound with the molecular formula C11H17NO. It is a branched-chain alcohol with a pyridine ring, which contributes to its unique chemical properties. This compound is used in various scientific research applications due to its versatile reactivity and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol typically involves the reaction of 2-pyridinemethanol with isobutyraldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2) under controlled temperatures.
Major Products Formed
Oxidation: 4-Methyl-2-(pyridin-2-yl)pentan-2-one or 4-Methyl-2-(pyridin-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(pyridin-2-yl)pentane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
4-Methyl-2-(pyridin-2-yl)pentan-2-ol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the manufacture of specialty chemicals, including plasticizers and surfactants.
作用機序
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function .
類似化合物との比較
Similar Compounds
4-Methyl-2-pentanol: A structurally similar compound but lacks the pyridine ring, making it less versatile in chemical reactions.
2-Pyridinemethanol: Contains the pyridine ring but lacks the branched alkyl chain, resulting in different reactivity and applications.
Uniqueness
4-Methyl-2-(pyridin-2-yl)pentan-2-ol’s unique combination of a pyridine ring and a branched alkyl chain provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-methyl-2-pyridin-2-ylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-11(3,13)10-6-4-5-7-12-10/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFJQWGSTJSXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2645768.png)
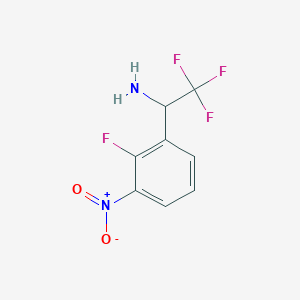
![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
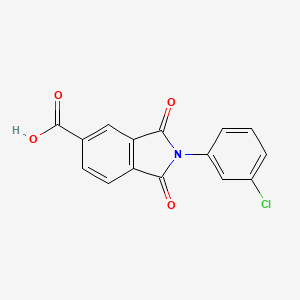
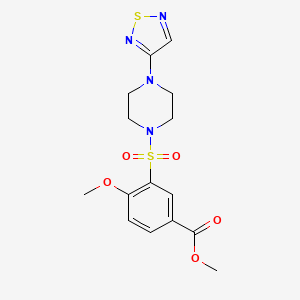
![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2645778.png)
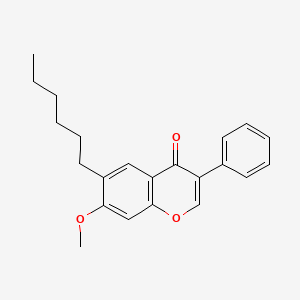

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)

